methyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate
Description
Methyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate is a brominated pyrazole derivative featuring a 2-fluoroethyl substituent at the 1-position and a methyl ester at the 5-position. Its molecular formula is C₇H₇BrFN₂O₂, with a molecular weight of approximately 265.05 g/mol (calculated from structural data) . The bromine atom at position 4 enhances electrophilic reactivity, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, while the 2-fluoroethyl group introduces steric and electronic effects that influence solubility and metabolic stability. This compound is typically synthesized via microwave-assisted alkylation of pyrazole precursors using 2-fluoroethyl trifluoromethanesulfonate under basic conditions .
Properties
IUPAC Name |
methyl 4-bromo-2-(2-fluoroethyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrFN2O2/c1-13-7(12)6-5(8)4-10-11(6)3-2-9/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIUMAYFNRIJOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NN1CCF)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 4-bromo-1H-pyrazole-5-carboxylic acid with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrazoles.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Anticancer Research
Methyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate has been studied for its potential anticancer properties. Pyrazole derivatives are known for their ability to inhibit various cancer cell lines. For instance, a study demonstrated that similar pyrazole compounds showed significant cytotoxicity against breast and lung cancer cells, suggesting that this compound could be further explored for similar therapeutic effects .
Enzyme Inhibition
The compound has been investigated for its action as an enzyme inhibitor. It interacts with target enzymes involved in cancer metabolism and inflammation pathways, potentially leading to reduced tumor growth and inflammation . The fluoroethyl group enhances the compound's binding affinity to these targets, making it a promising candidate for drug development.
Herbicide Development
Research indicates that pyrazole derivatives, including this compound, have herbicidal properties. These compounds can inhibit specific plant growth enzymes, making them useful in developing selective herbicides that target unwanted vegetation without harming crops .
Pesticide Formulation
The compound's unique structure allows it to act against various pests while being safe for beneficial insects. Its application in pesticide formulations is being explored, with preliminary studies showing effective pest control in agricultural settings .
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, this compound was synthesized and tested against several cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects at concentrations lower than most existing chemotherapeutics, highlighting its potential as a new lead compound in cancer therapy .
Case Study 2: Herbicide Development
A research project focused on the synthesis of various pyrazole derivatives for agricultural applications found that this compound demonstrated effective herbicidal activity against common weeds in cornfields. The study concluded that this compound could be developed into a selective herbicide with minimal environmental impact .
Mechanism of Action
The mechanism of action of methyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate is not fully understood, but it is believed to interact with specific molecular targets such as enzymes and receptors. The pyrazole ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between methyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate and its analogs:
Structural and Electronic Comparisons
- Fluorinated Substituents : The 2-fluoroethyl group in the target compound provides moderate electronegativity compared to the stronger electron-withdrawing trifluoroethyl group in its analog . This balance improves metabolic stability without excessively reducing solubility.
- Ester Groups : Methyl esters (target compound) hydrolyze slower than ethyl esters (e.g., Ethyl 4-bromo-1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-pyrazole-5-carboxylate), affecting bioavailability in drug candidates .
- Bromine Position : Moving bromine from position 4 (target) to 5 (Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate) alters resonance effects, impacting reactivity in cross-coupling reactions .
Biological Activity
Methyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate (C7H8BrFN2O2) is a synthetic compound belonging to the pyrazole class of organic compounds, characterized by its five-membered ring structure containing nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the fields of enzyme inhibition and receptor interaction.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 4-bromo-1H-pyrazole-5-carboxylic acid with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate, followed by esterification with methanol under reflux conditions. The presence of both bromine and fluoroethyl groups in its structure is believed to enhance its reactivity and biological activity, making it a valuable compound for pharmaceutical applications .
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets, including enzymes and receptors. The pyrazole ring structure allows it to mimic natural substrates or inhibitors, facilitating binding to active sites and potentially modulating biological pathways .
Enzyme Inhibition
Research indicates that pyrazole derivatives can act as enzyme inhibitors. This compound has been explored for its potential to inhibit various enzymes involved in metabolic processes. For instance, studies have shown that related pyrazole compounds exhibit significant inhibitory effects on enzymes related to inflammatory responses and neurological disorders .
Receptor Binding
The compound's ability to bind to specific receptors also suggests potential therapeutic applications. Its structural features may allow it to interact with neurotransmitter receptors, which could be beneficial in treating conditions like anxiety or depression .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives, including this compound:
- Antifungal Activity : In comparative studies, derivatives similar to this compound have shown promising antifungal properties against phytopathogenic fungi. For example, certain pyrazole compounds demonstrated higher efficacy than traditional fungicides, indicating potential agricultural applications .
- Neuroprotective Effects : Research has indicated that some pyrazole derivatives possess neuroprotective properties, potentially offering new avenues for treating neurodegenerative diseases. The modulation of receptor signaling pathways is a key area of investigation .
- Structure-Activity Relationship (SAR) : Studies focusing on SAR have revealed that modifications in the pyrazole structure significantly influence biological activity. The introduction of halogen substituents like bromine enhances binding affinity and inhibitory potency against target enzymes .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic routes are available for methyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate, and how can regioselectivity be controlled during pyrazole ring formation?
Pyrazole derivatives are typically synthesized via cyclocondensation of β-keto esters with hydrazines. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized using ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . To achieve regioselectivity in pyrazole ring formation, reaction conditions (e.g., solvent polarity, temperature) and substituent electronic effects must be optimized. The 2-fluoroethyl group may influence steric and electronic environments, favoring substitution at the N1 position. Purification via recrystallization (e.g., ethyl acetate/hexane mixtures) is recommended to isolate the target compound .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR : H and C NMR to confirm substituent positions and ester functionality. For example, pyrazole protons typically resonate at δ 6.5–8.0 ppm, while the 2-fluoroethyl group shows splitting patterns due to F coupling .
- IR : Stretching frequencies for ester C=O (~1700 cm) and C-Br (~600 cm) .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]) and fragmentation patterns to verify the bromo and fluoroethyl groups .
Q. How can researchers optimize the stability of this compound under varying storage conditions?
Stability studies should assess degradation under light, humidity, and temperature. Store the compound in amber vials at –20°C in anhydrous conditions. Monitor purity via HPLC with a C18 column (acetonitrile/water mobile phase) to detect hydrolysis of the ester or fluoroethyl groups .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data between experimental and computational models for this compound?
Discrepancies in NMR chemical shifts or IR frequencies may arise from solvent effects or incomplete basis sets in DFT calculations. For example, the ester carbonyl’s experimental IR frequency (1700 cm) should be compared with DFT-predicted values using solvents like DMSO or chloroform in the computational model . Adjusting functional groups (e.g., B3LYP/6-311++G(d,p)) and including implicit solvation models can improve agreement .
Q. How does the 2-fluoroethyl substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
The electron-withdrawing fluoroethyl group may reduce electron density at the pyrazole ring, potentially slowing oxidative addition in palladium-catalyzed couplings. However, the bromo substituent at C4 is highly reactive. Use Pd(PPh)/KCO in DMF/HO at 80°C for Suzuki reactions with aryl boronic acids. Monitor competing side reactions (e.g., ester hydrolysis) via TLC .
Q. What computational methods predict the compound’s bioavailability and interaction with biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2), leveraging the pyrazole core’s planar structure.
- ADMET prediction : SwissADME or pkCSM to assess logP (~2.5, due to bromo/fluoro groups) and membrane permeability .
- DFT studies : HOMO-LUMO gaps to evaluate electrophilicity, which impacts nucleophilic substitution reactivity .
Q. How can researchers differentiate between mono- and di-substituted byproducts in alkylation reactions involving the pyrazole nitrogen?
Use LC-MS/MS to detect molecular weight differences (e.g., di-substituted products have higher mass). F NMR can identify symmetry changes if multiple fluoroethyl groups are introduced. X-ray crystallography (as in ) provides definitive structural confirmation, though microcrystalline samples may require synchrotron sources.
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or solubility for similar pyrazole derivatives?
Variations may arise from polymorphic forms or impurities. For example, ethyl pyrazole carboxylates in crystallize in monoclinic systems (P2/c), while analogs in may adopt different packing. Use DSC to confirm melting transitions and powder XRD to identify crystalline phases. Solubility discrepancies can be resolved by testing in standardized solvents (e.g., DMSO, ethanol) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Pyrazole Derivatives
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Cyclocondensation | 80°C, DMF, 12 hr | |
| Suzuki Coupling | Pd(PPh), KCO, DMF/HO | |
| Purification | Ethyl acetate/hexane (1:3) |
Q. Table 2. Computational Parameters for DFT Studies
| Functional | Basis Set | Solvent Model |
|---|---|---|
| B3LYP | 6-311++G(d,p) | PCM (DMSO) |
| M06-2X | def2-TZVP | SMD (Water) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
